2-Benzyl-1-ethylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

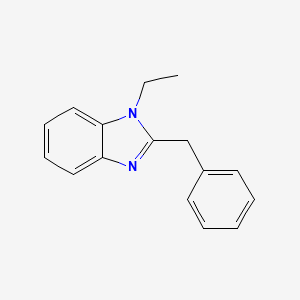

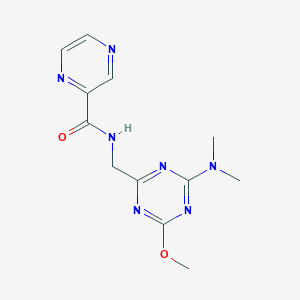

2-Benzyl-1-ethylbenzimidazole is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The molecular formula of this compound is C16H16N2.

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A recent study reports a simple process to synthesize and separate 2-substituted benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a benzyl group attached at the 2-position and an ethyl group attached at the 1-position .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The reaction of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures related to 2-Benzyl-1-ethylbenzimidazole, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant potential in protecting metals, such as iron, in acidic environments. Their efficiency as corrosion inhibitors increases with concentration, suggesting their adsorption on metal surfaces follows Langmuir adsorption isotherm models. This property is crucial for extending the lifespan of metal components in industrial applications (Khaled, 2003).

Antimicrobial and Antifungal Applications

Benzimidazole derivatives, including those structurally similar to this compound, have shown promise in antimicrobial and antifungal applications. Notably, a polyclonal antibody recognizing carbendazim (a benzimidazole fungicide) and other benzimidazole-type fungicides was developed for potential use in detecting these compounds in environmental samples. This development underscores the versatility of benzimidazole derivatives in agricultural and environmental monitoring applications (Zikos et al., 2015).

Cancer Research

In cancer research, bisbenzimidazole compounds have demonstrated potential as antitumor agents. Their ability to bind to the DNA minor groove and exhibit growth inhibition in cancer cell lines, including those resistant to conventional drugs, highlights the therapeutic potential of benzimidazole derivatives in oncology. Such compounds could serve as a foundation for developing new cancer treatments (Mann et al., 2001).

Agricultural Applications

Benzimidazole derivatives have been explored for their use in agriculture, particularly as components of sustained-release formulations for fungicides like carbendazim. These formulations aim to improve the efficacy and reduce the environmental impact of these chemicals, demonstrating the role of benzimidazole derivatives in enhancing agricultural practices while minimizing their ecological footprint (Campos et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the functional groups attached to the benzimidazole core .

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA . The specific mode of action for 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and the nature of its interaction with that target.

Biochemical Pathways

Benzimidazoles have been reported to exert their antitumor activity through various mechanisms, such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific pathways affected by this compound would depend on its specific target and mode of action.

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . The specific pharmacokinetic properties of this compound would depend on its chemical structure and the nature of its interaction with biological systems.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of this compound would depend on its specific target, mode of action, and the biochemical pathways it affects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of benzimidazole derivatives, including this compound, could potentially be influenced by environmental factors such as pH and ionic strength.

Future Directions

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that 2-Benzyl-1-ethylbenzimidazole and other benzimidazole derivatives may continue to be a focus of research in the future.

Biochemical Analysis

Biochemical Properties

Benzimidazoles, including 2-Benzyl-1-ethylbenzimidazole, are known to interact with various enzymes, proteins, and other biomolecules . They mimic properties of DNA bases, which allows them to interact easily with the biopolymers of the living system

Cellular Effects

Benzimidazole derivatives have been reported to exhibit bioactivity against cancer cell lines

Molecular Mechanism

Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes , suggesting that they may be involved in multiple metabolic pathways

properties

IUPAC Name |

2-benzyl-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYGSIIEUGRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)

![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)